2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15706985
InChI: InChI=1S/C12H5F11N2O4/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(26)24-5-1-3-6(4-2-5)25(27)28/h1-4H,(H,24,26)
SMILES:
Molecular Formula: C12H5F11N2O4
Molecular Weight: 450.16 g/mol

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide

CAS No.:

Cat. No.: VC15706985

Molecular Formula: C12H5F11N2O4

Molecular Weight: 450.16 g/mol

* For research use only. Not for human or veterinary use.

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide -

Specification

Molecular Formula C12H5F11N2O4
Molecular Weight 450.16 g/mol
IUPAC Name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C12H5F11N2O4/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(26)24-5-1-3-6(4-2-5)25(27)28/h1-4H,(H,24,26)
Standard InChI Key JUSFJAPZTQAOEO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide, reveals a propanamide core (CH2-CF2-CF3) modified with a heptafluoropropoxy (-OC3F7) group at the second carbon and a 4-nitrophenyl (-C6H4NO2) substituent at the amide nitrogen. The presence of eleven fluorine atoms and a nitro group creates a highly electronegative and electron-deficient system, influencing its reactivity and intermolecular interactions .

Physicochemical Characteristics

While explicit data for this compound are scarce, analogous PFAS compounds exhibit the following properties:

PropertyValue (Typical for PFAS)Source Compound
Molecular Weight~450 g/mol (estimated)GenX (C6HF11O3·NH3)
Water SolubilityLow (μg/L range)PFAS analogs
Log Kow (Partitioning)3.5–5.0Fluorotelomer derivatives
Thermal Stability>300°CPolyfluoroethers

The nitro group enhances polarity, potentially increasing solubility in polar aprotic solvents compared to fully fluorinated PFAS .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves sequential fluorination and coupling reactions:

  • Fluorination of Propanamide: Introduction of fluorine atoms via electrochemical fluorination or using sulfur tetrafluoride (SF4) .

  • Etherification: Attachment of heptafluoropropoxy groups through nucleophilic substitution with heptafluoropropanol under basic conditions .

  • Amidation: Coupling the fluorinated intermediate with 4-nitroaniline using carbodiimide-based activating agents .

Industrial Production Challenges

  • Purity Control: Trace impurities, such as residual fluorinated alcohols, may persist due to incomplete reactions .

  • Environmental Release: Manufacturing facilities must mitigate atmospheric emissions of volatile fluorinated intermediates, which contribute to PFAS contamination .

Applications and Industrial Use

Functional Materials

  • Surfactants: The compound’s amphiphilic structure suggests utility in firefighting foams and coating additives, where PFAS reduce surface tension .

  • Electronics: Fluorinated amides serve as dielectric fluids in capacitors and heat-transfer agents due to their non-flammability .

Pharmaceutical Intermediates

The nitro group positions this compound as a potential precursor to bioactive molecules. For example, nitroaryl groups are common in antimicrobial and anticancer agents .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

While no direct studies exist, structurally similar PFAS exhibit:

  • Hepatotoxicity: Liver enlargement and peroxisome proliferation in rodent models .

  • Immunotoxicity: Reduced antibody production at doses >1 mg/kg/day .

  • Carcinogenicity: Increased incidence of testicular and pancreatic tumors in chronic exposure studies .

Environmental Persistence

  • Bioaccumulation: Estimated bioconcentration factors (BCF) for PFAS range from 100–1,000 in aquatic organisms .

  • Degradation Resistance: The C-F bond’s strength (485 kJ/mol) renders the compound resistant to hydrolysis, photolysis, and microbial breakdown .

Regulatory Status and Mitigation Strategies

Global Regulations

  • EPA Significant New Use Rules (SNUR): Manufacturers must notify the EPA 90 days before initiating new uses, ensuring risk mitigation measures are in place .

  • EU REACH: Listed under Annex XVII restrictions for persistent organic pollutants, with a threshold limit of 25 ppb in consumer products .

Remediation Technologies

  • Advanced Oxidation Processes (AOPs): Hydroxyl radicals generated via UV/H2O2 systems partially defluorinate PFAS, though complete mineralization remains challenging .

  • Adsorption: Granular activated carbon (GAC) achieves >90% removal in water treatment trials but requires frequent regeneration .

Future Perspectives and Research Needs

Alternatives Development

  • Short-Chain PFAS: Compounds with ≤6 perfluorinated carbons show lower bioaccumulation potential but retain environmental persistence .

  • Fluorine-Free Surfactants: Siloxane- and hydrocarbon-based formulations are emerging, though performance gaps exist in extreme conditions .

Analytical Challenges

  • Detection Limits: Current LC-MS/MS methods struggle with sub-ppt quantification in complex matrices like soil and biosolids .

  • Isomer Differentiation: Structural isomers of branched PFAS require high-resolution mass spectrometry for accurate identification .

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